molecular formula C10H12ClNO2 B1586098 2-chloro-N-(4-methoxybenzyl)acetamide CAS No. 81494-05-5

2-chloro-N-(4-methoxybenzyl)acetamide

Cat. No. B1586098
CAS RN: 81494-05-5
M. Wt: 213.66 g/mol
InChI Key: JXYSFUCPCITQLI-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-methoxybenzyl)acetamide” is a chemical compound with the CAS Number: 81494-05-5 . It has a molecular weight of 213.66 . The IUPAC name for this compound is 2-chloro-N-(4-methoxybenzyl)acetamide .


Molecular Structure Analysis

The InChI code for “2-chloro-N-(4-methoxybenzyl)acetamide” is 1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-N-(4-methoxybenzyl)acetamide” is 213.66 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results

Scientific Research Applications

1. Crystallography

  • Application : The compound has been studied for its crystal structure and Hirshfeld surface analysis .
  • Method : The crystal structure was determined using X-ray diffraction techniques. The Hirshfeld surface analysis, which is a method for visualizing intermolecular interactions in crystal structures, was also performed .
  • Results : The study found that the methoxy group lies close to the plane of the phenyl ring, while the acetamido group is rotated out of this plane . The study also found that C—H/H—C interactions make the largest contribution to the surface area (33.4%) .

2. Synthesis of Medicinal Compounds

  • Application : N-arylacetamides, such as 2-chloro-N-(4-methoxyphenyl)acetamide, are significant intermediates for the synthesis of medicinal, agro-chemical, and pharmaceutical compounds .
  • Method : The specific methods of synthesis would depend on the desired end product, but typically involve various organic synthesis techniques .
  • Results : The results would vary depending on the specific synthesis, but these compounds have a wide range of therapeutic applications .

These compounds can be used to synthesize a wide range of therapeutic agents, although the specific methods of synthesis and the results would depend on the desired end product .

Additionally, a literature survey suggests that derivatives of phenoxy acetamide, which is structurally similar to 2-chloro-N-(4-methoxybenzyl)acetamide, have been studied for their pharmacological activities . These studies could potentially provide insights into the applications of 2-chloro-N-(4-methoxybenzyl)acetamide.

These compounds can be used to synthesize a wide range of therapeutic agents, although the specific methods of synthesis and the results would depend on the desired end product .

Additionally, a literature survey suggests that derivatives of phenoxy acetamide, which is structurally similar to 2-chloro-N-(4-methoxybenzyl)acetamide, have been studied for their pharmacological activities . These studies could potentially provide insights into the applications of 2-chloro-N-(4-methoxybenzyl)acetamide.

properties

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYSFUCPCITQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368532
Record name 2-chloro-N-(4-methoxybenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-methoxybenzyl)acetamide

CAS RN

81494-05-5
Record name 2-chloro-N-(4-methoxybenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into an ice-cooled mixture of 80 ml of acetic acid and 20 ml of 95% sulfuric acid, 16 g of anisol and 12.4 g of N-hydroxymethyl-2-chloroacetamide (refer to Beilsteins, Handbuch der Organischen Chemie, Vol. 2, 200) were added under agitation, and after stirring the reaction mixture for 30 min, it was left stand still for 2 days. Then, the reaction mixture was poured into iced water and the thus deposited white crystals were collected by filtration. The crystals were recrystallized from an aqueous ethyl alcoholic solution to obtain 8.7 g of the object product in a yield of 41%. The product melted at 101°-102° C., and showed infrared absorption peaks at 3320 cm-1 (due to NH), 1640 cm-1 (due to C=O) and 1260 cm-1 (due to --O--), respectively.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G López, LM Jaramillo, R Abonia, J Cobo… - … Section C: Crystal …, 2010 - scripts.iucr.org
The molecules of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide, C23H26ClN3O2, are linked into a chain of edge-fused centrosymmetric rings by a …
Number of citations: 1 scripts.iucr.org
Y Li, X Qi, H Jiang, X Deng, Y Dong, T Ding… - Bioorganic & Medicinal …, 2015 - Elsevier
Sphingomyelin synthase (SMS) has been proved to be a potential drug target for the treatment of atherosclerosis. However, few SMS inhibitors have been reported. In this paper, …
Number of citations: 19 www.sciencedirect.com
SL Krintel - 2002 - repository.lboro.ac.uk
Tributyltin hydride (TBTH) has proven to be an extremely useful synthetic reagent which has been widely used for generating free radicals, is largely responsible for the large increase in …
Number of citations: 2 repository.lboro.ac.uk
YJ Park, HJ Jung, HJ Kim, HS Park, J Lee… - … Antioxidant Activity, and … - papers.ssrn.com
As the β-phenyl-α, β-unsaturated carbonyl (PUSC) structure was previously identified to play a key role in tyrosinase inhibition, 14 analogs with a PUSC structure built on a thiazol-4 (5H)…
Number of citations: 0 papers.ssrn.com
X Han, M Cao, Z Xu, D Wu, Z Chen, A Wu… - Organic & …, 2015 - pubs.rsc.org
Tetraphenylethene (TPE) with aggregation-induced emission (AIE) behavior as a popular backbone is applied widely in the construction of functional supramolecular systems. In this …
Number of citations: 26 pubs.rsc.org
R Ferraccioli, A Forni - 2009 - Wiley Online Library
The three‐component, palladium/norbornene‐catalysed reaction of 1, haloamides 2 and properly substituted olefins 3 performed in DMF/water at 80 C selectively gave 5 and 6 through …

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